molecular formula C12H15BO4 B1499146 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid CAS No. 62729-39-9

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Cat. No.: B1499146
CAS No.: 62729-39-9
M. Wt: 234.06 g/mol
InChI Key: IGZPAPRBHZGJHV-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (CAS 62729-39-9) is a boronic acid derivative featuring a para-substituted benzoic acid moiety linked to a 5,5-dimethyl-1,3,2-dioxaborinane ring. This neopentyl glycol-derived boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions due to its balance of stability and reactivity . The carboxylic acid group enhances its utility in bioconjugation, metal-organic frameworks (MOFs), and pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with boronic esters. One common method is the reaction of 4-bromobenzoic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its boron functionality. It can be utilized in:

  • Suzuki Coupling Reactions : The compound can participate in cross-coupling reactions to form carbon-carbon bonds, which are pivotal in synthesizing complex organic molecules .
  • Synthesis of Functionalized Aromatics : Its structure allows for the introduction of various functional groups through electrophilic aromatic substitution reactions, enhancing the diversity of synthesized compounds .

Material Science

This compound is also explored in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its boron content contributes to unique interactions within polymer blends .
  • Nanomaterials : Research indicates potential uses in the development of boron-doped nanomaterials which can exhibit improved electronic and optical properties .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

  • Drug Development : Its boron-containing structure may enhance the bioactivity of certain pharmaceuticals. Boron compounds have been noted for their ability to interact with biological systems, potentially leading to novel therapeutic agents .
  • Targeted Drug Delivery : The compound's ability to form complexes with various biomolecules opens avenues for targeted drug delivery systems. This is particularly relevant in cancer therapy where selective targeting is crucial .

Case Study 1: Synthesis of Boronated Aromatics

A study demonstrated the efficient synthesis of boronated aromatic compounds using this compound as a precursor. The reaction conditions were optimized for yield and purity, showcasing its utility in creating complex structures relevant for pharmaceutical applications .

Case Study 2: Polymer Enhancement

Research published in a materials science journal highlighted the incorporation of this acid into polycarbonate matrices. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to unmodified polymers, indicating its potential for high-performance applications .

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid involves its ability to interact with various molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, making it a versatile intermediate in organic synthesis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives

Methyl 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 346656-34-6)

  • Structure : Methyl ester of the target compound.
  • Synthesis: Prepared via esterification of 4-carboxyphenylboronic acid with methanol, followed by boronate formation with neopentyl glycol .
  • Reactivity : The methyl ester reduces polarity, improving solubility in organic solvents for cross-coupling reactions. However, it requires hydrolysis to the free acid for further functionalization .
  • Applications : Intermediate in nickel-catalyzed couplings .

Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (CAS 346656-34-6)

  • Structure : Ortho-substituted ethyl ester analog.
  • Key Difference : Ortho substitution introduces steric hindrance, reducing reactivity in cross-couplings compared to the para-substituted target compound .

Nitrile Derivatives

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS 214360-44-8)

  • Structure : Replaces carboxylic acid with a nitrile group.
  • Electronic Effects : The electron-withdrawing nitrile increases the boronate’s Lewis acidity, accelerating transmetalation in Suzuki reactions .

Aldehyde Derivatives

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS 128376-65-8)

  • Structure : Aldehyde substituent at the para position.
  • Reactivity : The aldehyde enables condensation reactions (e.g., formation of Schiff bases), useful in sensor chemistry and materials science .
  • Limitations : Susceptible to oxidation, requiring inert storage conditions .

Chlorinated Analogs

Benzoic Acid, 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-, Phenylmethyl Ester (CAS 2096994-72-6)

  • Structure : Chlorine substituent at the ortho position and benzyl ester.
  • Applications : High-purity API intermediate for targeted drug discovery .

Pinacol Boronate Analogs

4-Carboxyphenylboronic Acid Pinacol Ester (CAS 180516-87-4)

  • Structure : Replaces neopentyl glycol with pinacol (1,2-diol).
  • Stability Comparison : Pinacol esters are more moisture-sensitive and prone to hydrolysis than neopentyl-derived dioxaborinanes, limiting their use in aqueous reactions .
  • Reactivity : Faster transmetalation in Suzuki couplings due to lower steric hindrance .

Comparative Data Table

Compound CAS Number Functional Group Key Properties Applications
Target: 4-(5,5-Dimethyl-dioxaborinan-2-yl)benzoic acid 62729-39-9 Carboxylic acid High hydrolytic stability; versatile in bioconjugation MOFs, pharmaceuticals
Methyl ester analog 346656-34-6 Methyl ester Improved organic solubility; requires hydrolysis Cross-coupling intermediates
4-(Dimethyl-dioxaborinan-2-yl)benzonitrile 214360-44-8 Nitrile Enhanced Lewis acidity; inert to bioconjugation Suzuki reactions
Pinacol ester analog 180516-87-4 Carboxylic acid Moisture-sensitive; faster transmetalation Lab-scale couplings
Chlorinated benzyl ester 2096994-72-6 Chlorine, benzyl ester Steric hindrance; electron-withdrawing API intermediates

Biological Activity

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H15BO
  • IUPAC Name : this compound
  • CAS Number : 62729-39-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to function as a boronic acid derivative which can participate in reversible covalent bonding with diols and other nucleophiles in biological systems.

Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as hormone-sensitive lipase (HSL). This inhibition can lead to alterations in lipid metabolism and may have implications for conditions like obesity and diabetes .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antitumor Activity

Studies have shown that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A2780 (ovarian cancer), and H460 (lung cancer).
  • Inhibition Rates : The compound demonstrated varying degrees of inhibition across these cell lines, with MCF7 showing a notable response .

Antidiabetic Potential

The compound's ability to inhibit enzymes involved in carbohydrate metabolism suggests potential applications in managing diabetes. Specifically, it has shown moderate inhibition against maltase α-glucosidase and sucrase .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the effects on cancer cell lines; found significant inhibition in MCF7 cells with an IC50 value of approximately 42 μM.
Study 2 Assessed antidiabetic properties; demonstrated moderate inhibition against maltase with an IC50 of 274 μM.
Study 3 Evaluated the compound's interaction with HSL; confirmed its role as an inhibitor leading to decreased lipid mobilization in vitro .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid?

The compound is typically synthesized via boronate ester formation. A common method involves refluxing (4-carboxyphenyl)boronic acid with 2,2-dimethyl-1,3-propanediol in toluene using a Dean-Stark trap for azeotropic water removal. Purification is achieved via silica gel column chromatography with dichloromethane or petroleum ether/ethyl acetate mixtures, yielding >85% purity . Alternative routes may use microwave-assisted conditions to reduce reaction times.

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

  • ¹H NMR : Peaks at δ 7.79 (d, J = 7.5 Hz, aromatic protons) and δ 1.04 (s, methyl groups on the dioxaborinane ring) confirm structural integrity .
  • FT-IR : B-O stretching vibrations near 1,350–1,400 cm⁻¹ and carboxylic acid O-H stretches (~2,500–3,000 cm⁻¹) are diagnostic .
  • HPLC : Quantifies purity (>95% by reverse-phase methods using C18 columns) .

Q. How is crystallographic data for this compound analyzed?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The dioxaborinane ring typically shows planar geometry, with B-O bond lengths of ~1.36–1.39 Å, consistent with sp² hybridization .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this compound be optimized?

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 2–5 mol% in toluene/THF (80–100°C) achieves >90% yield.
  • Base : Cs₂CO₃ or K₃PO₄ enhances transmetallation efficiency.
  • Protodeboronation mitigation : Use degassed solvents and inert atmospheres to suppress side reactions .
  • Monitoring : Track reaction progress via GC-MS or TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Q. How to resolve contradictions in biological activity data (e.g., HSL inhibition vs. off-target effects)?

  • Dose-response assays : Perform IC₅₀ determinations using recombinant HSL and control enzymes (e.g., pancreatic lipase) to confirm specificity .
  • Cellular models : Validate activity in adipocytes with siRNA knockdowns to isolate HSL-dependent effects .
  • Structural analogs : Compare with ethyl ester derivatives (e.g., sc-206328) to assess the role of the carboxylic acid group in binding .

Q. What strategies improve solubility for in vivo applications?

  • Prodrug design : Convert the carboxylic acid to a methyl ester or amide derivative for enhanced membrane permeability .
  • Nanoparticle encapsulation : Use PEGylated liposomes to increase bioavailability and reduce renal clearance .
  • pH adjustment : Formulate at pH 7.4 (phosphate buffer) to stabilize the deprotonated carboxylate form .

Q. How to analyze boron neutron capture therapy (BNCT) potential?

  • Boron quantification : Use inductively coupled plasma mass spectrometry (ICP-MS) to measure cellular uptake in tumor models .
  • Neutron irradiation : Conduct in vitro/vivo studies with thermal neutron beams (flux ~1×10¹² n/cm²/s) to evaluate cytotoxicity via α-particle emission .
  • Biodistribution : Track compound accumulation using ¹⁰B-enriched analogs and PET imaging .

Q. Methodological Tables

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling

ParameterOptimal ConditionYield (%)Reference
CatalystPdCl₂(dppf) (2 mol%)97
SolventToluene/THF (3:1)94
Temperature80°C88
BaseCs₂CO₃95

Table 2: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalInterpretationReference
¹H NMRδ 1.04 (s, 6H)Methyl groups on B-ring
FT-IR1,350 cm⁻¹B-O stretch
X-rayB-O bond length: 1.37 ÅPlanar dioxaborinane

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-9(4-6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZPAPRBHZGJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656960
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62729-39-9
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

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